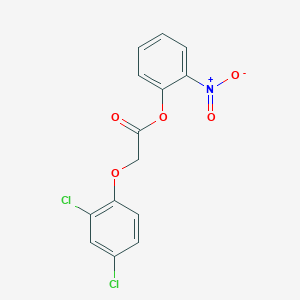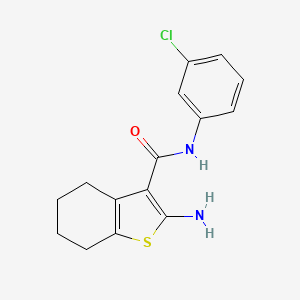![molecular formula C18H16ClNO2 B5868621 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, also known as CPEMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
One advantage of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have low toxicity in animal models, making it a potentially safe candidate for drug development. However, one limitation of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on developing new synthetic methods for 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde that improve its solubility and bioavailability.
合成方法
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-chloroethyl ether to form 2-(4-chlorophenoxy)ethyl phenyl ether. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to form 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde.
科学研究应用
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its ability to control plant growth and development. In material science, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)10-11-22-15-8-6-14(19)7-9-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBSCFRLMBZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)





![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)


![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)